molecular formula C20H20N2O3 B12530012 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide CAS No. 654055-37-5

2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide

Cat. No.: B12530012
CAS No.: 654055-37-5
M. Wt: 336.4 g/mol
InChI Key: IQCHQJHTUZCQEX-UHFFFAOYSA-N
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Description

2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an acryloyl group attached to a propanediamide backbone, with two 4-methylphenyl groups as substituents. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide typically involves the reaction of acryloyl chloride with N1,N~3~-bis(4-methylphenyl)propanediamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in polymerization reactions to create advanced materials with specific properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty coatings and adhesives due to its reactive acryloyl group.

Mechanism of Action

The mechanism of action of 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide involves its ability to form covalent bonds with target molecules. The acryloyl group is highly reactive and can undergo Michael addition reactions with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as polymerization and drug delivery, where the compound can form stable complexes with other molecules.

Comparison with Similar Compounds

2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide can be compared with other similar compounds, such as:

    2-Acryloyl-N~1~,N~3~-bis(4-nitrophenyl)propanediamide: This compound has nitro groups instead of methyl groups, which can affect its reactivity and stability.

    2-Acryloyl-N~1~,N~3~-bis(4-chlorophenyl)propanediamide: The presence of chlorine atoms can influence the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

654055-37-5

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N,N'-bis(4-methylphenyl)-2-prop-2-enoylpropanediamide

InChI

InChI=1S/C20H20N2O3/c1-4-17(23)18(19(24)21-15-9-5-13(2)6-10-15)20(25)22-16-11-7-14(3)8-12-16/h4-12,18H,1H2,2-3H3,(H,21,24)(H,22,25)

InChI Key

IQCHQJHTUZCQEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(=O)C=C)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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